1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
The compound 1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a dihydrochloride salt featuring a propan-2-ol backbone substituted with:
- A 4-(4-methoxyphenyl)piperazinyl group at position 2.
- A 2-(4-chlorophenoxy)ethoxy group at position 1.
The dihydrochloride salt form enhances water solubility, which may improve bioavailability compared to free bases .
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4.2ClH/c1-27-21-8-4-19(5-9-21)25-12-10-24(11-13-25)16-20(26)17-28-14-15-29-22-6-2-18(23)3-7-22;;/h2-9,20,26H,10-17H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLBUJJHNHPIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COCCOC3=CC=C(C=C3)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a piperazine moiety, which is known for its diverse biological activities. The presence of a 4-chlorophenoxy group and a 4-methoxyphenyl substituent enhances its pharmacological profile. The compound is a dihydrochloride salt, indicating enhanced solubility in aqueous environments, which is beneficial for bioavailability.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine ring is known to exhibit affinity for multiple receptors, including:
- Serotonin Receptors (5-HT) : Modulation of these receptors can influence mood and anxiety.
- Dopamine Receptors (D2) : Antagonistic activity at these receptors may contribute to antipsychotic effects.
Antidepressant and Anxiolytic Effects
Studies have suggested that the compound may exhibit antidepressant and anxiolytic properties through its action on serotonin pathways. For instance, compounds with similar piperazine structures have shown efficacy in animal models of depression and anxiety disorders.
Antifungal Activity
Recent investigations into the antifungal properties of related compounds reveal that modifications in the piperazine structure can lead to significant antifungal activity. The incorporation of halogenated phenyl groups has been linked to enhanced efficacy against fungal pathogens by disrupting membrane integrity.
Study 1: Antidepressant Efficacy
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of similar piperazine derivatives. The results indicated a significant reduction in depressive-like behavior in rodent models, attributed to increased serotonin levels in the synaptic cleft .
Study 2: Antifungal Activity
In another study focused on antifungal properties, derivatives of piperazine were tested against Candida species. The results demonstrated that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating promising antifungal potency .
Data Table: Biological Activity Overview
Scientific Research Applications
The compound 1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a complex organic molecule with potential applications in medicinal chemistry, particularly in the field of pharmacology. This article explores its applications, focusing on its therapeutic uses, mechanisms of action, and relevant case studies.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Shi et al. (2010) demonstrated that piperazine derivatives can enhance mood and reduce anxiety in animal models, suggesting potential for clinical use in treating depression .
Antipsychotic Effects
The compound's structure suggests possible antipsychotic effects due to its interaction with dopamine receptors. Piperazine derivatives have been shown to influence dopaminergic activity, which is crucial in the management of schizophrenia and other psychotic disorders. In clinical trials, compounds similar to this one have shown promise in reducing psychotic symptoms while minimizing side effects typically associated with traditional antipsychotics .
Anti-inflammatory Properties
There is emerging evidence that piperazine-based compounds possess anti-inflammatory properties. The presence of the chlorophenoxy group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Anticancer Potential
Recent studies have explored the anticancer potential of piperazine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in breast and prostate cancer cell lines. The mechanism appears to involve the activation of caspase pathways and inhibition of cell proliferation signals .
Case Study 1: Antidepressant Efficacy
A randomized controlled trial involving a piperazine derivative similar to this compound was conducted on patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, highlighting the therapeutic potential of this class of compounds .
Case Study 2: Antipsychotic Properties
In a double-blind study assessing the efficacy of a piperazine-based medication on schizophrenia patients, participants receiving the treatment showed marked improvement in psychotic symptoms over 12 weeks compared to those receiving standard treatment alone .
Case Study 3: Anti-inflammatory Action
A preclinical study evaluated the anti-inflammatory effects of a related piperazine compound in an animal model of arthritis. The results indicated a significant decrease in joint swelling and pain, suggesting that further investigation into this compound's application for inflammatory conditions is warranted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine-Based Propanol Derivatives
The following compounds share core structural motifs, with variations in substituents, salt forms, and aryl groups (Table 1):
Table 1: Key Structural Comparisons
Key Differences and Implications
(i) Piperazine Substituents
- The 4-methoxyphenyl group in the target compound (vs. Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to halogens .
- 4-Fluorophenyl () introduces steric and electronic effects distinct from 4-methoxyphenyl, which could influence selectivity for serotonin or dopamine receptors.
(ii) Propanol Chain Modifications
- The 2-(4-chlorophenoxy)ethoxy group in the target compound (vs. diphenylpropan-2-ol in or acetylphenoxyethoxy in ) balances hydrophilicity and aromatic interactions. Chlorophenoxy groups are associated with α-adrenergic receptor antagonism in related compounds .
- 2-(2-Isopropylphenoxy)ethoxy () introduces bulkier substituents, which may reduce metabolic stability but enhance selectivity for specific CNS targets.
(iii) Salt Forms
Q & A
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound, and how can reaction conditions be systematically improved?
Methodological Answer: The synthesis of this compound likely involves nucleophilic substitution and piperazine coupling steps. Key considerations include:
- Step 1: React 4-chlorophenol with ethylene glycol under alkaline conditions to form the phenoxyethoxy intermediate .
- Step 2: Introduce the piperazine moiety via a nucleophilic substitution reaction using 4-(4-methoxyphenyl)piperazine. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid byproducts like N-oxide formation .
- Step 3: Final dihydrochloride salt formation using HCl in ethanol. Monitor pH and temperature to ensure crystallinity and purity .
Optimization Tools: - Use HPLC (High-Performance Liquid Chromatography) to track intermediate purity.
- Apply Design of Experiments (DoE) to test variables like catalyst loading and reaction time .
Q. How can the stereochemical configuration and structural integrity of this compound be validated?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., dihydrochloride interactions). Refer to protocols in Acta Crystallographica for single-crystal preparation and data collection .
- Spectroscopic Analysis:
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using HRMS (High-Resolution Mass Spectrometry) .
Q. What environmental factors influence the stability of this compound, and how can degradation pathways be mitigated?
Methodological Answer:
- pH Sensitivity: Protonation of the piperazine ring at acidic pH may alter solubility. Stability studies in buffers (pH 3–9) are recommended .
- Thermal Degradation: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at 2–8°C in anhydrous conditions .
- Oxidative Pathways: Add antioxidants (e.g., BHT) to formulations if free radical-mediated degradation is observed via LC-MS .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., serotonin or adrenergic receptors)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to receptor homologs (e.g., 5-HT or α-adrenergic receptors). Prioritize residues involved in hydrogen bonding (e.g., piperazine N-H with Asp116) .
- MD Simulations: Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability. Analyze RMSD (Root Mean Square Deviation) and ligand-receptor interaction fingerprints .
- QSAR Studies: Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on receptor affinity using Hammett constants or CoMFA (Comparative Molecular Field Analysis) .
Q. What strategies are effective for resolving contradictory in vitro and in vivo pharmacokinetic data?
Methodological Answer:
- Metabolite Profiling: Use LC-MS/MS to identify phase I/II metabolites in hepatocyte assays. Compare with plasma samples from animal studies to assess first-pass metabolism .
- Tissue Distribution Studies: Radiolabel the compound (C or H) and quantify accumulation in target organs (e.g., brain, liver) via autoradiography .
- PBPK Modeling: Develop physiologically based pharmacokinetic models to reconcile discrepancies in absorption/clearance rates .
Q. How can reaction path search algorithms accelerate the discovery of novel derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Use Gaussian or ORCA to map potential energy surfaces for key reactions (e.g., piperazine alkylation). Identify low-energy transition states to prioritize synthetic routes .
- Automated High-Throughput Screening: Employ robotic platforms to test reaction conditions (e.g., solvent, catalyst) in parallel. Validate predictions from computational models .
- Retrosynthetic Analysis: Apply AI-driven tools (e.g., IBM RXN) to propose alternative pathways for introducing substituents (e.g., replacing methoxy with trifluoromethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
